5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,4-dimethylphenylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with carbon disulfide under basic conditions, followed by reaction with formaldehyde to introduce the aminomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the aminomethyl group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted aminomethyl derivatives.
Scientific Research Applications
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Thiosemicarbazide derivatives: These compounds have similar functional groups and can undergo similar reactions.
Uniqueness
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the oxadiazole ring and the aminomethyl group, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
5-[(2,4-dimethylanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)12-6-10-13-14-11(16)15-10/h3-5,12H,6H2,1-2H3,(H,14,16) |
InChI Key |
BPPGTVVLCVFAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=NNC(=S)O2)C |
Origin of Product |
United States |
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